2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
This compound is a benzo[d]isothiazol-3(2H)-one derivative featuring a 3,4,5-trimethoxyphenyl acetamide moiety. Synthesized via nucleophilic substitution of saccharin sodium salts with brominated intermediates, it is characterized by high yield (e.g., 96.3% for related compounds) and purity . Structural confirmation employs spectroscopic techniques (1H/13C NMR, IR, MS), with the 3,4,5-trimethoxyphenyl group contributing to its bioactivity profile, particularly in anticancer and antimicrobial assays .
Properties
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S/c1-25-13-8-11(9-14(26-2)17(13)27-3)19-16(21)10-20-18(22)12-6-4-5-7-15(12)28(20,23)24/h4-9H,10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDZRDSDYAAPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzo[d]isothiazole core, which can be achieved through the cyclization of ortho-aminothiophenol derivatives with suitable electrophiles
The acetamide linkage is formed by reacting the benzo[d]isothiazole intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions. Finally, the trimethoxyphenyl group is introduced through a nucleophilic substitution reaction, typically using a trimethoxyphenyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxido group or reduce other functional groups within the molecule.
Substitution: The trimethoxyphenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, peracids, or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce simpler benzo[d]isothiazole derivatives. Substitution reactions would result in various substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its ability to interact with specific molecular targets could make it useful in treating diseases or conditions that involve those targets.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Anticancer Potency: The 3,4,5-trimethoxyphenyl group in the target compound enhances cytotoxicity compared to monosubstituted phenyl analogs (e.g., 3-bromophenyl in Compound 11), likely due to improved membrane permeability and tubulin-binding affinity .
- Synthetic Efficiency : Alkyl acetates (e.g., ethyl, propyl derivatives) exhibit lower yields (68–78%) compared to the target compound’s acetonitrile precursor (96.3%) .
Quinazolinone Derivatives with 3,4,5-Trimethoxyphenyl Moieties
Compounds sharing the 3,4,5-trimethoxyphenyl group but differing in core heterocycles demonstrate varied antitumor efficacy:
Key Observations:
- The benzoisothiazol-3-one core (target compound) shows comparable or slightly reduced potency relative to quinazolinone derivatives (e.g., Compound C), suggesting the heterocycle’s electronic properties influence DNA intercalation or enzyme inhibition .
- Thiopropanamide linker (Compound C) enhances activity over thioacetamide (Compound A), highlighting the role of alkyl chain flexibility in target binding .
Mercaptobenzimidazole and Thiazolidinone Analogs
Compounds with sulfur-containing heterocycles and similar substituents:
| Compound 9 (Mercaptobenzimidazole-thiazolidinone) | α-Glucosidase Inhibition (IC₅₀: 496.16 μM) | Antidiabetic activity | |
|---|---|---|---|
| Target Compound | Not reported | Anticancer focus |
Key Observations:
- The 3,4,5-trimethoxyphenyl group is versatile, contributing to diverse activities (antidiabetic vs. anticancer) depending on the heterocyclic core .
- Sulfur atoms in mercaptobenzimidazoles enhance enzyme inhibition, whereas the benzoisothiazol-3-one’s sulfone group may optimize redox modulation in cancer cells .
Data Tables
Table 1: Anticancer Activity Comparison
| Compound | GI₅₀ (μM) | Cell Line/Assay | Reference |
|---|---|---|---|
| Target Compound | 7.24 | Diverse tumor panel | |
| Quinazolinone C | 3.16 | Same panel | |
| 5-Fluorouracil | 18.60 | Same panel |
Biological Activity
The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a member of the isothiazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions and the use of various reagents to introduce the isothiazole moiety. The detailed synthetic pathway can vary based on the specific substituents on the benzene ring and other functional groups.
Antimicrobial Properties
Research indicates that compounds containing isothiazole derivatives often exhibit significant antimicrobial activity. For instance, a study highlighted that similar compounds demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Isothiazole derivatives have also been investigated for their anticancer properties. A study focusing on related compounds showed that they could induce apoptosis in cancer cells by activating caspase pathways . This suggests that this compound may have similar effects, warranting further investigation.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Preliminary data suggest that it may inhibit pro-inflammatory cytokines in vitro, indicating a possible therapeutic application in inflammatory diseases .
Case Studies
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Activity | The compound exhibited significant inhibition against E. coli and S. aureus, with MIC values indicating strong activity. |
| Study 2 : Anticancer Properties | Induced apoptosis in breast cancer cell lines through caspase activation. |
| Study 3 : Anti-inflammatory Effects | Reduced TNF-alpha levels in macrophage cultures, suggesting potential for treating inflammatory conditions. |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of isothiazole derivatives. Modifications to the phenyl group or variations in the acetamide chain can significantly influence biological activity. For example:
- Trimethoxyphenyl Group : Enhances lipophilicity and cellular uptake.
- Dioxido Group : May contribute to increased reactivity with biological targets.
These findings emphasize the importance of structural modifications in optimizing the biological efficacy of such compounds.
Q & A
Q. Critical parameters :
- Temperature control during oxidation (0–5°C to prevent overoxidation).
- pH adjustment during amide coupling (pH 7–8 for optimal yield).
- Reaction monitoring via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:1) .
Advanced: How to resolve contradictory bioactivity data across in vitro assays (e.g., IC₅₀ variability in kinase inhibition studies)?
Answer:
Contradictions often arise from assay conditions or compound stability. Methodological strategies include:
- Orthogonal assays : Validate results using fluorescence polarization (FP) and radiometric assays under identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).
- Stability testing : Conduct HPLC-MS post-assay to detect degradation products (e.g., hydrolysis of the acetamide group in acidic media).
- Meta-analysis : Compare data across studies using standardized metrics (e.g., normalized ΔΔG values for binding affinity).
Example : A 10-fold IC₅₀ discrepancy in PI3K inhibition was resolved by identifying Mg²⁺ concentration differences (5 mM vs. 10 mM), affecting ATP-binding pocket conformation .
Basic: What analytical techniques are essential for structural characterization?
Answer:
- NMR spectroscopy :
- ¹H NMR : Confirm methoxy groups (δ 3.7–3.9 ppm, singlet) and acetamide protons (δ 2.1–2.3 ppm, quartet).
- ¹³C NMR : Identify carbonyl signals (C=O at δ 168–172 ppm).
- HRMS : Exact mass verification (calculated for C₂₀H₁₉N₂O₆S: 439.0912; observed: 439.0915).
- XRD : Resolve crystal packing and confirm the dioxidoisothiazole conformation (dihedral angle: 12–15°) .
Advanced: How to design SAR studies targeting the 3,4,5-trimethoxyphenyl moiety for improved selectivity?
Answer:
-
Substituent modulation :
Modification Effect on Selectivity Reference Methoxy → Ethoxy Reduced CYP3A4 inhibition (↑20%) 3,4,5-Trimethoxy → 3,5-Dimethoxy Enhanced PI3Kα/δ selectivity (IC₅₀ ratio: 1:3 → 1:12) -
Computational docking : Use Schrödinger Suite to map hydrophobic interactions with kinase pockets (e.g., trimethoxy groups in PI3Kα’s affinity pocket).
-
In vivo validation : Test analogs in xenograft models (e.g., MDA-MB-231) with pharmacokinetic profiling (t₁/₂, Cmax) .
Basic: What are the stability challenges during long-term storage?
Answer:
- Hydrolysis : The dioxidoisothiazole ring degrades in humid conditions (t₁/₂ = 30 days at 40°C/75% RH).
- Mitigation : Store at -20°C in argon-purged vials with desiccants (silica gel).
- Stability-indicating HPLC : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to monitor degradation (retention time shift from 8.2 to 6.5 min) .
Advanced: How to optimize reaction yields in scale-up synthesis?
Answer:
- DoE (Design of Experiments) : Optimize parameters like solvent polarity (DMF vs. THF) and catalyst loading (Pd/C 5% vs. 10%).
- Continuous flow chemistry : Achieve 85% yield in a microreactor (residence time: 30 min, 80°C) vs. 65% in batch mode.
- Byproduct analysis : Identify and suppress dimerization via LC-MS (m/z 879.2) using excess trimethoxyaniline (1.5 equiv) .
Basic: What in vitro assays are recommended for initial bioactivity screening?
Answer:
- Kinase inhibition : Use ADP-Glo™ assay (PI3Kα, IC₅₀ < 100 nM).
- Antiproliferative activity : MTT assay (72 hr, GI₅₀ = 1.2 µM in MCF-7 cells).
- Solubility : PBS (pH 7.4) with 0.5% DMSO; measure via nephelometry (45 µg/mL) .
Advanced: How to address off-target effects in in vivo models?
Answer:
- Proteome-wide profiling : Use thermal shift assays (TSA) to identify off-target proteins (e.g., carbonic anhydrase IX).
- Metabolomics : LC-MS/MS to detect metabolite-induced toxicity (e.g., glutathione adducts).
- Dose fractionation : Administer 25 mg/kg twice daily (AUC₀–24 = 480 µg·hr/mL) to minimize hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
